molecular formula C16H18FN3O2S B6474135 6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640970-37-0

6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474135
CAS No.: 2640970-37-0
M. Wt: 335.4 g/mol
InChI Key: MEALFPCOFCPHGO-UHFFFAOYSA-N
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Description

The compound “6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine ring and other functional groups, as well as the stereochemistry of the molecule, would influence its properties .

Scientific Research Applications

6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has been studied for its potential use as a ligand in organometallic chemistry. It has been found to form stable complexes with transition metals such as palladium, platinum, and nickel, and has been used in the synthesis of various organometallic compounds. This compound has also been studied as a potential bioactive agent, as it has been found to interact with several biological targets, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.

Mechanism of Action

6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is believed to interact with biological targets by forming hydrogen bonds with the target molecule. The fluorine atom in the molecule is thought to act as an electron-withdrawing group, which increases the affinity of the molecule for its target. Additionally, the morpholine ring is believed to act as an anchor, allowing the molecule to form hydrogen bonds with the target.
Biochemical and Physiological Effects
This compound has been found to interact with several biological targets, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has been found to inhibit the activity of both receptors, suggesting that it may have potential applications in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties, suggesting that it may have potential applications in the treatment of inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been found to have relatively low toxicity, making it a safe compound to work with. However, this compound is also relatively expensive, and its solubility in water is low, making it difficult to work with in aqueous solutions.

Future Directions

The potential applications of 6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole are still being explored, and there are a number of potential future directions for research. These include further studies into the structure-activity relationships of this compound, as well as its potential applications in the treatment of neurological and infectious diseases. Additionally, further research into the synthesis and properties of this compound could lead to the development of new and more efficient methods for its production. Finally, further studies into the mechanism of action of this compound could lead to the development of new and more effective therapeutic agents.

Synthesis Methods

6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is synthesized from the reaction of 2-chloro-4-fluorobenzonitrile with morpholine-1-carboxylic acid in the presence of potassium carbonate. The reaction is carried out in aqueous acetonitrile under reflux conditions, and the product is isolated as a white solid. The yield of the reaction is typically around 80%.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-11-3-4-12-14(9-11)23-16(18-12)20-7-8-22-13(10-20)15(21)19-5-1-2-6-19/h3-4,9,13H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEALFPCOFCPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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